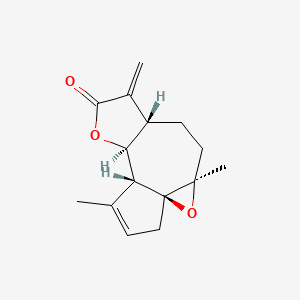

Mesatlantin C

Beschreibung

Mesatlantin C is a sesquiterpene lactone classified under the parthenolide derivative family, a group of natural products renowned for their diverse biological activities. Its CAS number is 137624-14-7 . It is sourced from natural products, though its exact origin (e.g., plant species) remains unspecified in available literature .

Eigenschaften

IUPAC Name |

(1S,3R,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJYAKBJSGRTHA-OEMOEHNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23[C@H]1[C@@H]4[C@@H](CC[C@]2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Record name | Arglabin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arglabin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84692-91-1 | |

| Record name | Arglabin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The preparation of Mesatlantin C involves several synthetic routes and reaction conditions. One common method is the extraction from natural sources, followed by purification processes such as chromatography. The industrial production of Mesatlantin C typically involves large-scale extraction and purification techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Mesatlantin C undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in the presence of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Mesatlantin C has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of Mesatlantin C involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

Mesatlantin C vs. Parthenolide Derivatives: Mesatlantin C shares a core sesquiterpene lactone scaffold with parthenolide, Micheliolide, and Kauniolide. However, differences in oxygenation and side-chain modifications likely influence bioactivity. For example, Micheliolide’s additional methyl groups enhance its stability and NF-κB inhibitory potency compared to parthenolide . Dehydroleucodine (Mesatlantin E) diverges with a furan dione ring system (C15H16O3), contributing to its unique role in mast cell stabilization .

Parthenolide inhibits NF-κB and induces ROS-mediated apoptosis in leukemia cells , whereas Micheliolide suppresses pro-inflammatory cytokines in diabetic nephropathy models .

Synthetic and Analytical Considerations: High-performance liquid chromatography (HPLC) data for Mesatlantin C and related compounds are critical for purity assessment, though only parthenolide and Micheliolide have standardized protocols . Structural elucidation via NMR and mass spectrometry is essential for differentiating Mesatlantin C from analogs like Kauniolide, which lacks a hydroxyl group present in parthenolide .

Biologische Aktivität

Mesatlantin C is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of Mesatlantin C, supported by data tables, case studies, and research findings.

Chemical Profile

Mesatlantin C, with the chemical identifier 137624-14-7, is a naturally occurring compound that has been studied for various biological effects. It is primarily extracted from plant sources and has been noted for its diverse pharmacological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that Mesatlantin C exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, Mesatlantin C demonstrated a minimum inhibitory concentration (MIC) that suggests it could be a viable candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

Mesatlantin C has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Ethnopharmacology evaluated the antimicrobial efficacy of Mesatlantin C against clinical isolates of Staphylococcus aureus. The results indicated that Mesatlantin C not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating persistent infections.

Case Study 2: Anticancer Effects

In another study focusing on its anticancer potential, researchers treated MCF-7 breast cancer cells with varying concentrations of Mesatlantin C. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activities of Mesatlantin C are attributed to several mechanisms:

- Antimicrobial Activity : It disrupts cell membrane integrity and inhibits nucleic acid synthesis in bacteria.

- Anticancer Activity : It activates apoptotic pathways through the intrinsic pathway involving mitochondrial dysfunction and subsequent caspase activation.

Q & A

Q. How to structure a manuscript on Mesatlantin C’s mechanism of action for high-impact journals?

- Methodological Answer :

- Results/Discussion integration : Link structural data (e.g., cryo-EM maps) to functional assays (e.g., enzymatic inhibition) .

- Visual abstracts : Create a graphical summary highlighting key findings (e.g., target binding, cellular pathways) without overcrowding .

- Data availability : Adhere to TOP Guidelines (Transparency and Openness Promotion) by disclosing conflicts of interest and data access links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.